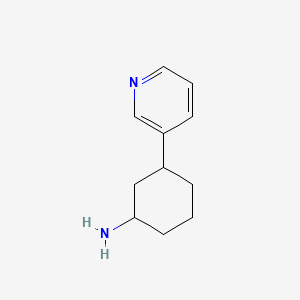
3-Pyridin-3-ylcyclohexanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pyridin-3-ylcyclohexanamine is an organic compound that features a cyclohexane ring substituted with an amine group and a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridin-3-ylcyclohexanamine typically involves the reaction of cyclohexanone with pyridine under specific conditions. One common method is the reductive amination of cyclohexanone with pyridine using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as catalytic hydrogenation. This process can be optimized for higher yields and purity by using specific catalysts and reaction conditions tailored to the large-scale production requirements.
Análisis De Reacciones Químicas
Types of Reactions
3-Pyridin-3-ylcyclohexanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amine group or the pyridine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group or the pyridine ring is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while substitution reactions can produce a variety of substituted pyridine or cyclohexane compounds.
Aplicaciones Científicas De Investigación
3-Pyridin-3-ylcyclohexanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 3-Pyridin-3-ylcyclohexanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, whether in medicinal chemistry or materials science.
Comparación Con Compuestos Similares
Similar Compounds
3-Pyridin-2-ylcyclohexanamine: Similar structure but with the pyridine ring attached at a different position.
4-Pyridin-3-ylcyclohexanamine: Another isomer with the pyridine ring attached at the fourth position.
Cyclohexylamine: Lacks the pyridine ring but shares the cyclohexane and amine components.
Uniqueness
3-Pyridin-3-ylcyclohexanamine is unique due to the specific positioning of the pyridine ring, which can influence its chemical reactivity and biological activity. This positioning can lead to different interactions with molecular targets compared to its isomers, making it a valuable compound for specific applications.
Propiedades
Fórmula molecular |
C11H16N2 |
|---|---|
Peso molecular |
176.26 g/mol |
Nombre IUPAC |
3-pyridin-3-ylcyclohexan-1-amine |
InChI |
InChI=1S/C11H16N2/c12-11-5-1-3-9(7-11)10-4-2-6-13-8-10/h2,4,6,8-9,11H,1,3,5,7,12H2 |
Clave InChI |
ZYYYYKKXOVXHDP-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CC(C1)N)C2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


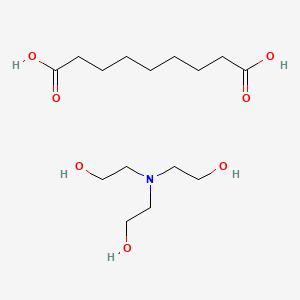



![(5-Hydroxy-10a-methoxy-4,7-dimethyl-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinolin-9-yl)methyl 5-Bromonicotinate](/img/structure/B13855799.png)
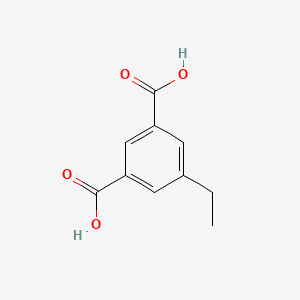

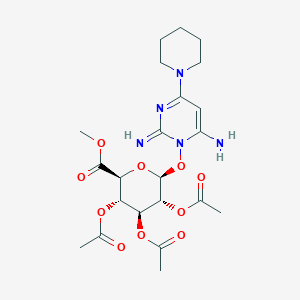
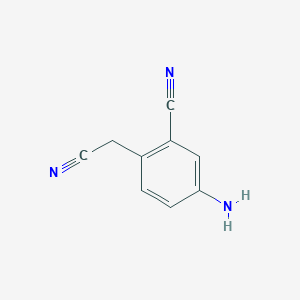
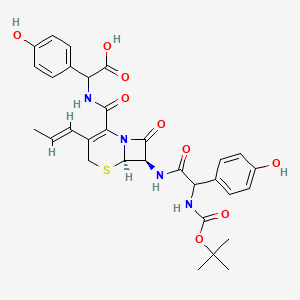
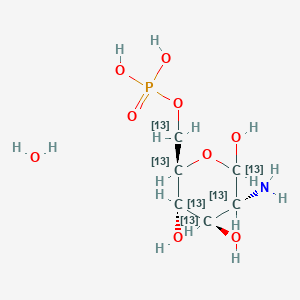

![2,2-Bis[(octanoyloxy)methyl]butyl decanoate](/img/structure/B13855837.png)

